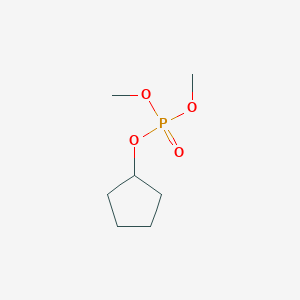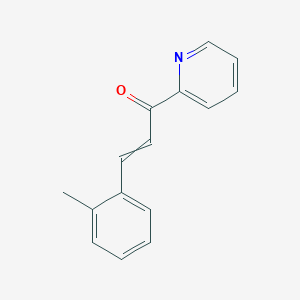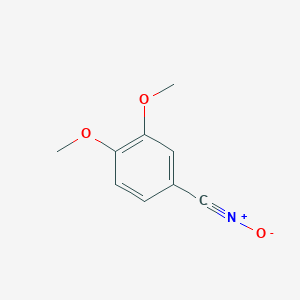
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol is an organic compound with the molecular formula C10H11Br2ClO. This compound belongs to the family of phenols and is characterized by the presence of bromomethyl, chloro, and dimethyl groups attached to a phenolic ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol typically involves the bromination of 4-chloro-3,5-dimethylphenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms and form corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions to oxidize the phenolic group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the bromomethyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Methyl derivatives with the bromine atoms replaced by hydrogen.
科学的研究の応用
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phenolic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The phenolic group can participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a phenolic ring.
2,6-Bis(bromomethyl)phenol: Lacks the chloro and dimethyl groups, making it less substituted.
2,6-Bis(bromomethyl)pyridine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol is unique due to the presence of both bromomethyl and chloro groups on the phenolic ring, which provides distinct reactivity and potential for diverse chemical transformations. The dimethyl groups further enhance its stability and solubility in organic solvents .
特性
| 137695-98-8 | |
分子式 |
C10H11Br2ClO |
分子量 |
342.45 g/mol |
IUPAC名 |
2,6-bis(bromomethyl)-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C10H11Br2ClO/c1-5-7(3-11)10(14)8(4-12)6(2)9(5)13/h14H,3-4H2,1-2H3 |
InChIキー |
RSESUBZDWQBHOE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)C)CBr)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium perchlorate](/img/structure/B14263295.png)
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/no-structure.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)





